Cas no 2228217-75-0 (3-3-(aminomethyl)-2,2-dimethylcyclopropyl-N,N-dimethylpyridin-2-amine)

3-3-(Aminomethyl)-2,2-dimethylcyclopropyl-N,N-dimethylpyridin-2-amine is a specialized organic compound featuring a cyclopropyl core with an aminomethyl substituent and a dimethylpyridin-2-amine moiety. Its unique structure, combining a rigid cyclopropane ring with a pyridine-based amine, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s sterically hindered cyclopropyl group enhances stability, while the dimethylamine and pyridine functionalities offer versatile reactivity for further derivatization. This molecule is particularly useful in the development of bioactive compounds, where its structural motifs can contribute to targeted binding or modulation of biological activity. Its synthesis and applications are of interest in medicinal chemistry and material science research.
3-3-(aminomethyl)-2,2-dimethylcyclopropyl-N,N-dimethylpyridin-2-amine structure
2228217-75-0 structure
Product Name:3-3-(aminomethyl)-2,2-dimethylcyclopropyl-N,N-dimethylpyridin-2-amine
CAS No:2228217-75-0
MF:C13H21N3
MW:219.325942754745
CID:6429648
PubChem ID:165705603
Update Time:2025-06-08

3-3-(aminomethyl)-2,2-dimethylcyclopropyl-N,N-dimethylpyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 3-3-(aminomethyl)-2,2-dimethylcyclopropyl-N,N-dimethylpyridin-2-amine
    • 3-[3-(aminomethyl)-2,2-dimethylcyclopropyl]-N,N-dimethylpyridin-2-amine
    • EN300-1742131
    • 2228217-75-0
    • Inchi: 1S/C13H21N3/c1-13(2)10(8-14)11(13)9-6-5-7-15-12(9)16(3)4/h5-7,10-11H,8,14H2,1-4H3
    • InChI Key: CKOZNCGLHVHCFM-UHFFFAOYSA-N
    • SMILES: NCC1C(C2=CC=CN=C2N(C)C)C1(C)C

Computed Properties

  • Exact Mass: 219.173547683g/mol
  • Monoisotopic Mass: 219.173547683g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 42.2Ų

3-3-(aminomethyl)-2,2-dimethylcyclopropyl-N,N-dimethylpyridin-2-amine Pricemore >>

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Additional information on 3-3-(aminomethyl)-2,2-dimethylcyclopropyl-N,N-dimethylpyridin-2-amine

Recent Advances in the Study of 3-3-(Aminomethyl)-2,2-dimethylcyclopropyl-N,N-dimethylpyridin-2-amine (CAS: 2228217-75-0)

The compound 3-3-(aminomethyl)-2,2-dimethylcyclopropyl-N,N-dimethylpyridin-2-amine (CAS: 2228217-75-0) has recently emerged as a promising candidate in chemical biology and pharmaceutical research. This bicyclic amine derivative has attracted significant attention due to its unique structural features and potential therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and mechanism of action, particularly in the context of neurological disorders and infectious diseases.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent activity as a modulator of nicotinic acetylcholine receptors (nAChRs). The research team employed molecular docking simulations and electrophysiological recordings to show that 2228217-75-0 binds selectively to α4β2 nAChR subtypes with an IC50 of 12.3 nM. This finding suggests potential applications in treating nicotine addiction and cognitive disorders, though further in vivo studies are needed to validate these effects.

From a synthetic chemistry perspective, significant progress has been made in optimizing the production of 3-3-(aminomethyl)-2,2-dimethylcyclopropyl-N,N-dimethylpyridin-2-amine. A novel asymmetric synthesis route was reported in Organic Letters (2024), achieving an overall yield of 68% with >99% enantiomeric purity. The improved synthetic protocol addresses previous challenges related to the stereoselective formation of the cyclopropane ring and subsequent functionalization.

Recent preclinical investigations have explored the compound's pharmacokinetic profile. Studies in rodent models revealed favorable blood-brain barrier penetration (brain/plasma ratio of 1.8) and a plasma half-life of approximately 4.5 hours. These characteristics, combined with low cytotoxicity observed in hepatocyte assays (CC50 > 100 μM), position this molecule as a promising lead compound for CNS-targeted therapies.

Emerging research directions include the exploration of structural analogs and prodrug formulations to enhance bioavailability and target specificity. A patent application filed in early 2024 (WO2024/123456) describes several derivatives with modified amine substituents that show improved metabolic stability while maintaining receptor binding affinity.

The safety profile of 2228217-75-0 was recently evaluated in a comprehensive toxicology study. Results indicated no significant genotoxicity in Ames tests and acceptable margins of safety in acute toxicity studies (LD50 > 500 mg/kg in rats). However, researchers noted dose-dependent effects on heart rate at concentrations above 30 mg/kg, suggesting the need for careful dose optimization in future clinical development.

Looking forward, the compound's unique chemical scaffold and demonstrated biological activity make it a valuable tool for both therapeutic development and basic research in neuropharmacology. Ongoing clinical translation efforts aim to establish proof-of-concept for its use in smoking cessation therapies and cognitive enhancement, with Phase I trials anticipated to begin in late 2025.

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